molecular formula C7H14ClN3 B13474125 1-ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride

1-ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride

Cat. No.: B13474125
M. Wt: 175.66 g/mol
InChI Key: LKUBXOKYEBOEDK-UHFFFAOYSA-N
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Description

1-Ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is known for its stability and solubility in water and some organic solvents. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

The synthesis of 1-ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride typically involves the reaction of 1-ethyl-2,4-dimethyl-1H-imidazole with hydrochloric acid. The reaction conditions are generally mild, and the product is obtained as a white crystalline solid. Industrial production methods may involve the use of advanced techniques to ensure high purity and yield .

Chemical Reactions Analysis

1-Ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imidazole derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in drug development or as a catalyst .

Comparison with Similar Compounds

1-Ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride can be compared with other imidazole derivatives, such as:

    1-Methylimidazole: Known for its use as a solvent and catalyst in organic synthesis.

    2-Methylimidazole: Used in the production of pharmaceuticals and agrochemicals.

    4,5-Diphenylimidazole: Studied for its potential biological activities and use in materials science.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications .

Properties

Molecular Formula

C7H14ClN3

Molecular Weight

175.66 g/mol

IUPAC Name

3-ethyl-2,5-dimethylimidazol-4-amine;hydrochloride

InChI

InChI=1S/C7H13N3.ClH/c1-4-10-6(3)9-5(2)7(10)8;/h4,8H2,1-3H3;1H

InChI Key

LKUBXOKYEBOEDK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC(=C1N)C)C.Cl

Origin of Product

United States

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